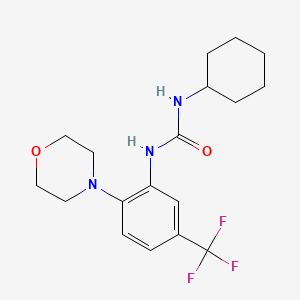

![molecular formula C8H6ClNO2 B2935381 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole CAS No. 136535-21-2](/img/structure/B2935381.png)

2-(Chloromethyl)-6-hydroxybenzo[d]oxazole

Overview

Description

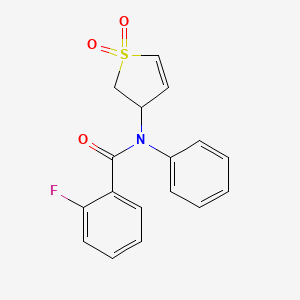

“2-(Chloromethyl)-6-hydroxybenzo[d]oxazole” is a chemical compound with the molecular formula C8H6ClNO . It is a derivative of benzoxazole, a type of heterocyclic compound that consists of a benzene ring fused to an oxazole ring . The compound is characterized by the presence of a chloromethyl group (-CH2Cl) and a hydroxyl group (-OH) attached to the benzoxazole core .

Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-6-hydroxybenzo[d]oxazole” consists of a benzoxazole core with a chloromethyl group attached to one carbon atom and a hydroxyl group attached to another carbon atom . The InChI code for this compound is 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 .Scientific Research Applications

Pharmaceutical Chemistry

2-(Chloromethyl)-6-hydroxybenzo[d]oxazole serves as a crucial intermediate in the synthesis of various biologically active compounds. The oxazole ring, found in this compound, is a common motif in many drugs due to its ability to bind to specific biological targets, contributing to therapeutic effects such as anti-inflammatory, antifungal, and anticancer activities .

Organic Synthesis

This compound is used in the development of catalytic systems for the preparation of oxazole derivatives. Magnetic nanocatalysts, which can be separated from the reaction mixture using an external magnet, have been employed for the synthesis of these derivatives, showcasing the compound’s role in advancing eco-friendly and efficient synthesis methods .

Drug Discovery

The structural motif of oxazoles, including 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole, is significant in medicinal chemistry. It’s involved in the synthesis of molecules that exhibit a broad range of pharmacological properties, making it valuable for discovering new therapeutic agents .

Biological Activities

Oxazole derivatives, synthesized using compounds like 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole, have been extensively studied for their biological and pharmacological activities. They are known to exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties, which are crucial in the treatment of various diseases .

Heterocyclic Chemistry

In heterocyclic chemistry, the oxazole ring is of great interest due to the biological and medicinal properties of heterocyclic compounds. 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole is used to create diverse oxazole-based molecules with potential applications in drug development .

Nanotechnology

The compound’s role in the preparation of magnetic nanocatalysts for organic synthesis highlights its application in nanotechnology. These catalysts are instrumental in synthesizing oxazole derivatives, which are pivotal in pharmaceutical applications .

Antimicrobial Research

Research has shown that oxazole derivatives possess antimicrobial properties. As such, 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole can be used to develop new antimicrobial agents to combat resistant strains of bacteria and fungi .

Catalysis

The compound is involved in the synthesis of benzoxazole derivatives via catalytic condensation reactions. It’s part of the research on magnetically recoverable catalysts, which are significant for their reusability and efficiency in various chemical reactions .

Mechanism of Action

Target of Action

Benzoxazole derivatives, a class of compounds to which 2-(chloromethyl)-6-hydroxybenzo[d]oxazole belongs, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . This suggests that the compound could interact with multiple targets depending on the specific derivative and its functional groups.

Mode of Action

For instance, some benzoxazole derivatives have demonstrated antimicrobial activity by inhibiting the growth of bacteria and fungi . In the context of anticancer activity, they may interfere with cell proliferation and induce apoptosis .

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .

Result of Action

Based on the reported activities of benzoxazole derivatives, potential effects could include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

properties

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNJJDZGFZHAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)

![9-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one](/img/structure/B2935317.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2935319.png)